N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide
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Overview
Description
N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a thiophene ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Furan Ring: The furan ring is introduced via the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are cyclized in the presence of an acid catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-ch
Properties
CAS No. |
1252393-47-7 |
---|---|
Molecular Formula |
C14H18N2O4S2 |
Molecular Weight |
342.4 |
Purity |
95 |
Origin of Product |
United States |
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